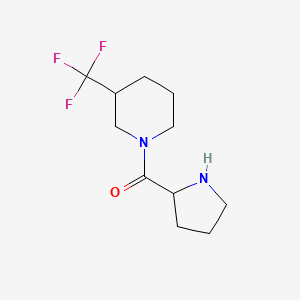

1-Prolyl-3-(trifluoromethyl)piperidine

Description

Properties

CAS No. |

1281253-26-6 |

|---|---|

Molecular Formula |

C11H17F3N2O |

Molecular Weight |

250.26 g/mol |

IUPAC Name |

pyrrolidin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |

InChI |

InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-2-6-16(7-8)10(17)9-4-1-5-15-9/h8-9,15H,1-7H2 |

InChI Key |

RQLHPLHRKTYZMW-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the provided evidence:

Structural and Functional Differences

- Proline vs. Piperidine Core: While 1-Prolyl-3-(trifluoromethyl)piperidine integrates a proline ring, analogs like 1f and 3c use simpler piperidine scaffolds.

- Trifluoromethyl Positioning : The trifluoromethyl group in this compound is at the 3-position of the piperidine ring, whereas 1f places it on a benzyl sidechain. This difference could modulate electronic effects and steric interactions in drug-receptor binding .

- Synthetic Efficiency : The 79% yield of 1f contrasts with the lack of reported yields for 13b , suggesting that trifluoromethylbenzyl-piperidine derivatives may be more synthetically accessible than prolyl-piperidine hybrids .

Spectroscopic and Analytical Comparisons

- Mass Spectrometry : Compound 13b shows a prominent [M + H]⁺ peak at m/z 372.2, typical for proline-containing peptides. In contrast, trifluoromethyl-piperidine analogs like 1f would likely exhibit distinct fragmentation patterns due to their aromatic substituents .

- ¹H NMR : 3t (a related trifluoromethyl-biphenyl-piperidine) displays complex aromatic splitting in CDCl₃, whereas 1f ’s spectrum is dominated by signals from the trifluoromethylbenzyl group .

Research Implications and Limitations

- Comparative studies on receptor affinity (e.g., histamine H₁ for Triprolidine vs. novel targets for the subject compound) are needed .

- Synthetic Challenges : The prolyl-piperidine backbone may require advanced coupling techniques (e.g., solid-phase synthesis), unlike the straightforward alkylation used for 1f .

Preparation Methods

Fluorination of Piperidine Carboxylic Acids Using Sulfur Tetrafluoride

A key industrial and laboratory method for synthesizing trifluoromethyl-substituted piperidines involves the reaction of piperidine carboxylic acids (such as nipecotic acid or pipecolic acid) with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) in a chlorinated solvent like methylene chloride or trichloromethane.

Process Description:

- The reaction is conducted in a stainless steel autoclave (316L grade) to withstand corrosive reagents.

- A mixture of the piperidine carboxylic acid, anhydrous hydrofluoric acid, and a chlorinated solvent is stirred and cooled.

- Sulfur tetrafluoride is added, and the mixture is heated (typically 65–105 °C) under agitation for 3–4 hours.

- After reaction completion, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkali.

- The reaction mixture is neutralized to pH 10 with sodium hydroxide.

- The product is extracted using chloroform or dichloromethane and purified by distillation.

Representative Data from Patent CN102603611B:

| Embodiment | Starting Acid | Solvent (g) | HF (g) | SF4 (g) | Temp (°C) | Time (h) | Product Yield (g) | Purity (%) | Yield Based on Acid (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Piperidine carboxylic acid | 150 methylene dichloride | 100 | 270 | 85 | 3 | 100 | 95 | 80.1 |

| 2 | 4-Piperidine carboxylic acid | 200 methylene dichloride | 100 | 380 | 85 | 3 | 121 | 97.8 | 66.5 |

| 4 | Nipecotic acid | 700 trichloromethane | 100 | 270 | 105 | 3 | 96 | 96.2 | 77.9 |

| 5 | Nipecotic acid | 300 trichloromethane | 100 | 270 | 95 | 4 | 98 | 97.2 | 80.6 |

| 6 | Pipecolic acid | 100 trichloromethane | 50 | 270 | 65 | 3 | 66 | 98.9 | 54.5 |

This method efficiently introduces the trifluoromethyl group at the 3-position of the piperidine ring, achieving high purity (95–98.9%) and good yields (40.9–80.6%) depending on the starting acid and reaction conditions.

Use of Pipecolic and Nipecotic Acids as Precursors

Pipecolic acid (piperidine-2-carboxylic acid) and nipecotic acid (piperidine-3-carboxylic acid) serve as convenient starting materials for regioselective trifluoromethylation. The position of the carboxylic acid group directs the site of trifluoromethyl substitution on the piperidine ring.

- Pipecolic acid tends to yield 2-(trifluoromethyl)piperidines.

- Nipecotic acid leads to 3-(trifluoromethyl)piperidines.

The reaction conditions (temperature, solvent volume, and SF4 amount) can be adjusted to optimize yield and purity for each substrate.

Extraction and Purification Techniques

Post-reaction, the mixture is neutralized and extracted with organic solvents (chloroform or dichloromethane). The organic extract contains the trifluoromethylated piperidine, which is then purified by fractional distillation to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfur tetrafluoride fluorination | Piperidine carboxylic acids (nipecotic, pipecolic) | SF4, anhydrous HF, chlorinated solvent | 65–105 °C, 3–4 h, autoclave | 40.9–80.6 | 95–98.9 | Industrially scalable, high regioselectivity |

| Pd-catalyzed annulation | Sulfur ylides, Pd catalyst | Pd catalyst, ligands | Mild to moderate temperatures | Moderate | Not specified | Emerging method, not yet applied to target compound |

Q & A

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.